2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide typically involves the reaction of 4,5,6,7-tetrahydrobenzo[c]isoxazole with p-tolylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituent introduced.
Scientific Research Applications
2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide can be compared with other similar compounds, such as:
4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)Methanol: Another isoxazole derivative with different functional groups and properties.
N-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine:
methyl 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylate: A compound with a carboxylate group, offering different reactivity and uses.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for particular applications in research and industry.
Biological Activity
2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on anticancer and antimicrobial properties, alongside detailed research findings and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H22N2O
- Molecular Weight : 282.38 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
-
Case Study: Cytotoxicity Evaluation
The above data suggests that this compound could be a promising candidate for further development in cancer therapy.
Compound Cell Line IC50 (µM) This compound MCF-7 15.3 This compound HCT-116 12.8
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored. Benzoxazole derivatives are known for their diverse biological activities, particularly against bacterial strains.
-
Case Study: Antimicrobial Screening
Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 20 Escherichia coli 18 Pseudomonas aeruginosa 15
The biological activity of this compound can be attributed to its ability to interact with specific biological targets within cells:
- Anticancer Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of DNA synthesis .
- Antimicrobial Mechanism : Its antibacterial action is likely due to disruption of bacterial cell membrane integrity and interference with metabolic processes .
Properties
IUPAC Name |
2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-8-12(9-7-11)10-15(19)17-16-13-4-2-3-5-14(13)18-20-16/h6-9H,2-5,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWYOMFMVDBHHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C3CCCCC3=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.